Plicamycin

Description

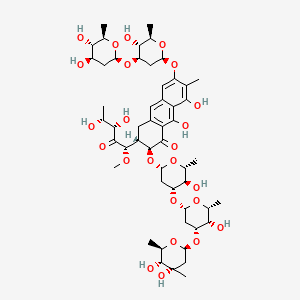

Mithramycin is a carbohydrate-containing antibiotic, an anthracycline antibiotic, an aureolic acid and a secondary alpha-hydroxy ketone. It has a role as an antineoplastic agent, an EC 2.7.7.6 (RNA polymerase) inhibitor and a metabolite.

This compound is an antineoplastic antibiotic produced by Streptomyces plicatus. It has been used in the treatment of testicular cancer, Paget's disease of bone, and, rarely, the management of hypercalcemia. The manufacturer discontinued this compound in 2000.

This compound, which was formerly known as mithramycin, is an antibiotic that is used as an anticancer agent in the therapy of testicular and germ cell cancers. This compound causes acute hepatic injury that arises within days of starting therapy, but is usually transient and asymptomatic and rarely leads to jaundice. This compound has not been approved for use as cancer chemotherapy in the United States, but continues to be used on an investigational basis.

This compound has been reported in Streptomyces argillaceus, Streptomyces, and other organisms with data available.

This compound is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. This compound, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, this compound may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04)

A tricyclic pentaglycosidic antibiotic from Streptomyces strains that inhibits RNA and protein synthesis by adhering to DNA. It is used as a fluorescent dye and as an antineoplastic agent, especially in bone and testicular tumors. This compound is also used to reduce hypercalcemia, especially that due to malignancies.

Properties

IUPAC Name |

(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCUWKMKBJTWLW-BKHRDMLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1085.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Plicamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene., 1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW, CRYSTALLINE POWDER SHOWING BIREFRINGENCE | |

CAS No. |

18378-89-7, 97666-60-9 | |

| Record name | Mithramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18378-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plicamycin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018378897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mithramycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097666609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plicamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1S)-5-Deoxy-1-C-[(2S,3S)-7-[[2,6-dideoxy-3-O-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-b-D-arabino-hexopyranosyl]oxy]-3-[(O-2,6-dideoxy-3-C-methyl-b-D-ribo-hexopyranosyl-(1.fwdarw.3)-O-2,6-dideoxy-b-D-lyxo-hexopyranosyl-(1.fwdarw.3)-2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-1-O-methyl-D-threo-2-pentulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Plicamycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ123W41V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Plicamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-183 °C | |

| Record name | Plicamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITHRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Plicamycin (Mithramycin): An In-depth Technical Guide to its Core Mechanism of Action

Introduction

Plicamycin, also known as Mithramycin, is an aureolic acid antibiotic produced by the bacterium Streptomyces plicatus. It has demonstrated potent antineoplastic properties and has been used clinically for the treatment of certain malignancies, particularly testicular cancer, and for the management of hypercalcemia.[1][2] Despite its efficacy, significant dose-limiting toxicities have restricted its widespread clinical use.[3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interactions with DNA, its impact on transcription factor activity, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Primary Mechanism: DNA Binding and Transcriptional Repression

The central mechanism of this compound's anticancer activity is its ability to bind to the minor groove of double-stranded DNA. This interaction exhibits a strong preference for GC-rich sequences.[4][5] The binding is non-intercalative and requires the presence of divalent cations, such as Mg²⁺, which facilitate the formation of a this compound dimer that associates with the DNA.[6] This binding physically obstructs the DNA template, thereby inhibiting DNA-dependent RNA synthesis.[1][6]

Quantitative Data

The affinity of this compound for DNA and its cytotoxic potency against various cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: DNA Binding Affinity of this compound

| Parameter | Value | Method | DNA Substrate | Reference |

| Kobs | 1.2 (±0.3) x 105 M-1 | UV Melting Studies | Salmon Testes DNA | [7] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| CHLA-10 | Ewing Sarcoma | 9.11 nM | [8] |

| TC205 | Ewing Sarcoma | 4.32 nM | [8] |

| PC3-TR | Prostate Cancer | ~200 nM | [9] |

| Panc-1 | Pancreatic Cancer | >1 µM | [9] |

| Hec6 | Endometrial Cancer | ~20 nM | [2] |

| HHUA | Endometrial Cancer | ~20 nM | [2] |

| SKOV3 | Ovarian Cancer | ~20 nM | [2] |

Molecular Targets and Signaling Pathways

This compound's inhibition of transcription is not indiscriminate. It preferentially affects genes with GC-rich promoter regions, leading to the modulation of specific signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of Sp1 Transcription Factor

A primary molecular target of this compound is the transcription factor Sp1. Sp1 binds to GC-rich promoter elements (GC boxes) to regulate the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis.[10][11] By occupying these GC-rich sites, this compound competitively inhibits the binding of Sp1 to the promoters of its target genes.[12][13] This leads to the downregulation of key oncogenes, most notably c-myc, which contains multiple Sp1 binding sites in its promoter.[4][8]

Activation of the p53 Tumor Suppressor Pathway

This compound is a potent activator of the p53 tumor suppressor protein.[1][4] At nanomolar concentrations, it stabilizes p53, leading to the transcriptional activation of p53 target genes such as p21 and PUMA, which in turn induce cell cycle arrest and apoptosis.[1][2] The activation of p53 by this compound is, in part, mediated by its inhibition of Sp1-driven transcription of MDM2, a key negative regulator of p53.[1][2]

Caption: this compound-mediated activation of the p53 pathway.

Induction of Fas-Mediated Apoptosis

This compound has been shown to activate the extrinsic apoptosis pathway by modulating the Fas death receptor signaling.[12] Treatment with this compound leads to the clustering of Fas receptors on the cell surface, which facilitates the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8 and the downstream executioner caspases, culminating in apoptosis.[12][14]

Caption: this compound's induction of the Fas death pathway.

Interaction with G-Quadruplex DNA

Given this compound's affinity for GC-rich DNA, there is a strong theoretical basis for its interaction with G-quadruplex (G4) structures. G4s are non-canonical four-stranded DNA structures that form in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of many oncogenes, including c-myc. While direct and extensive evidence of this compound binding to and stabilizing G4 structures is an emerging area of investigation, its known binding preferences suggest that this could be an additional, and potentially significant, aspect of its mechanism of action.

Experimental Protocols

The following sections detail the core experimental methodologies used to elucidate the mechanism of action of this compound.

DNase I Footprinting Assay

This assay is used to identify the specific DNA binding sites of this compound.

Caption: Experimental workflow for DNase I Footprinting.

Methodology:

-

A DNA fragment containing a putative binding site is labeled at one end with a radioactive isotope (e.g., ³²P).[13]

-

The labeled DNA is incubated with varying concentrations of this compound.

-

The DNA-Plicamycin complexes are briefly treated with DNase I, which cleaves the DNA backbone at sites not protected by the bound drug.[15]

-

The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.

-

Autoradiography of the gel reveals a "footprint," a region where DNA cleavage was inhibited, corresponding to the binding site of this compound.[3]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to demonstrate the inhibition of transcription factor-DNA binding by this compound.

Caption: Experimental workflow for EMSA.

Methodology:

-

A short, labeled DNA probe containing the consensus binding site for a transcription factor (e.g., Sp1) is synthesized.[16]

-

The probe is incubated with a source of the transcription factor (e.g., nuclear extract or purified protein) in the presence or absence of this compound.[17]

-

The reaction mixtures are resolved by native polyacrylamide gel electrophoresis.

-

The migration of the labeled probe is detected. A slower-migrating "shifted" band indicates the formation of a protein-DNA complex. A reduction in the intensity of this shifted band in the presence of this compound demonstrates its ability to inhibit the protein-DNA interaction.[18][19]

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to confirm the inhibition of transcription factor binding to specific gene promoters within a cellular context.

Caption: Experimental workflow for ChIP.

Methodology:

-

Cells are treated with this compound, and then proteins are cross-linked to DNA using formaldehyde.[20]

-

The cells are lysed, and the chromatin is sheared into small fragments.[21]

-

An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.[22]

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed to quantify the amount of a specific promoter DNA that was co-precipitated with the transcription factor.[23][24] A decrease in the amount of promoter DNA in this compound-treated cells indicates inhibition of transcription factor binding.

Conclusion

The core mechanism of action of this compound is its specific binding to GC-rich DNA, leading to the inhibition of transcription, particularly of genes regulated by the Sp1 transcription factor. This targeted transcriptional repression results in the downregulation of key oncogenes and the activation of potent tumor suppressor and apoptotic pathways, such as the p53 and Fas signaling cascades. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and its analogs, with the ultimate goal of developing more effective and less toxic anticancer therapeutics. Further research into its potential interactions with G-quadruplex DNA may reveal additional layers of its complex mechanism of action.

References

- 1. Low-dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin-3 in gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low‐dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin‐3 in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Inhibition of p53-mediated transcriptional responses by mithramycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro inhibition of c-myc transcription by mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mithramycin A activates Fas death pathway in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNase I footprinting [gene.mie-u.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]

- 16. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]

- 17. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 18. researchgate.net [researchgate.net]

- 19. An Approach to Derive Functional Peptide Inhibitors of Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 23. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Discovery and Genesis of Plicamycin: A Technical Guide to its Origins in Streptomyces plicatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic belonging to the aureolic acid family of polyketides.[1] First isolated from the bacterium Streptomyces plicatus, this compound has garnered significant interest for its ability to bind to GC-rich regions of DNA, thereby inhibiting RNA synthesis and exerting cytotoxic effects against various cancer cell lines.[1] This technical guide provides an in-depth exploration of the discovery, biosynthesis, and production of this compound, offering valuable insights for researchers in natural product chemistry, oncology, and microbial biotechnology.

Discovery and Origin

This compound was first identified as a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces plicatus.[2] Members of the Streptomyces genus are renowned for their capacity to synthesize a vast array of structurally diverse and biologically active compounds, including a majority of the clinically used antibiotics. The discovery of this compound was a result of systematic screening programs aimed at identifying novel antimicrobial and antitumor agents from microbial sources.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces plicatus under controlled conditions. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound.

Culture Media and Conditions

Successful fermentation of Streptomyces plicatus for this compound production relies on the careful selection of nutrient sources and cultivation parameters. A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.

Table 1: Composition of Media for Streptomyces Fermentation for Aureolic Acid Antibiotic Production

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 15 | 3 |

| Peptone | 7.5 | 3 |

| Yeast Extract | 7.5 | 2 |

| Corn Steep Liquor | 5 | - |

| NaCl | 5 | 30 |

| CaCO₃ | 2 | 3 |

| Glycerol | - | 30 |

| NaNO₃ | - | 1 |

This data is based on protocols for the production of the closely related compound Mithramycin and serves as a representative example.

Experimental Protocol: Two-Stage Fermentation of Streptomyces plicatus

1. Seed Culture Preparation:

- A loopful of a well-sporulated culture of Streptomyces plicatus is inoculated into a flask containing the seed medium.

- The culture is incubated at 30°C for 72 hours on a rotary shaker at 200 rpm.

2. Production Culture:

- The seed culture (4% v/v) is transferred to a production fermenter containing the production medium.

- Fermentation is carried out at 30°C for 7-10 days with controlled aeration and agitation.

- The pH of the medium is maintained between 6.5 and 7.5 throughout the fermentation process.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and purified to homogeneity. This multi-step process typically involves solvent extraction and chromatographic techniques.

Experimental Protocol: Extraction and Purification

1. Extraction:

- The whole fermentation broth is mixed with an equal volume of a water-miscible organic solvent, such as acetone or methanol, and agitated for 1-2 hours.

- The mixture is filtered or centrifuged to remove the mycelia and other solid debris.

- The solvent is removed from the filtrate under reduced pressure to yield a concentrated aqueous extract.

2. Initial Purification by Resin Adsorption:

- The aqueous extract is passed through a column packed with a non-ionic adsorbent resin (e.g., Diaion HP-20).

- The column is washed with deionized water to remove impurities.

- This compound is eluted from the resin using a gradient of methanol in water.

3. Chromatographic Purification:

- The this compound-containing fractions are pooled and concentrated.

- Further purification is achieved by column chromatography on silica gel, eluting with a solvent system such as chloroform-methanol.

- The purity of the fractions is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Pure this compound is obtained as a yellow crystalline solid upon solvent evaporation.

Table 2: Quantitative Data on Aureolic Acid Antibiotic Production

| Parameter | Value | Reference |

| Mithramycin A Yield (engineered S. lividans) | ~3 g/L | [3] |

| Pactamycin Yield (S. pactum) | 216 µg/mL | [4] |

Biosynthesis of this compound

This compound is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthetic pathway involves the sequential condensation of acetate and propionate units to form a polyketide chain, which then undergoes a series of modifications including cyclization, oxidation, reduction, and glycosylation. The biosynthetic gene cluster for the closely related aureolic acid antibiotic, mithramycin, has been extensively studied in Streptomyces argillaceus and serves as an excellent model for this compound biosynthesis.

Key Biosynthetic Genes and Their Functions

The this compound biosynthetic gene cluster is predicted to contain a set of conserved genes responsible for the assembly and modification of the polyketide backbone and the attachment of sugar moieties.

Table 3: Putative Genes Involved in this compound Biosynthesis (based on Mithramycin cluster)

| Gene(s) | Proposed Function |

| mtmPKS genes (mtmP, mtmK, mtmS, mtmT1) | Type II Polyketide Synthase: Forms the polyketide backbone |

| mtmQ, mtmY | Aromatase and Cyclase: Catalyze the cyclization of the polyketide chain |

| mtmOII, mtmOI, mtmOIII | Oxygenases: Introduce oxygen atoms into the polyketide intermediate |

| mtmTI, mtmTII, mtmTIII | Reductases: Reduce keto groups in the polyketide intermediate |

| mtmL | Acyl-CoA Ligase: Activates the starter unit for polyketide synthesis |

| Glycosyltransferase genes | Attach the sugar residues to the aglycone |

| Sugar biosynthesis genes | Synthesize the deoxysugar units |

| Regulatory genes (mtmR, mtrY) | Control the expression of the biosynthetic genes |

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the assembly of the polyketide chain to the final glycosylated product.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound in Streptomyces plicatus is tightly regulated by a complex network of signaling pathways. These pathways ensure that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase, and in response to specific environmental cues. The regulation of aureolic acid biosynthesis has been studied in detail for mithramycin in S. argillaceus, revealing a hierarchical control system.

Regulatory Genes

Two key types of regulatory genes are involved in controlling this compound biosynthesis:

-

Pathway-specific regulators: These genes are located within the biosynthetic gene cluster and directly control the transcription of the other genes in the cluster. For mithramycin, these include mtmR (a SARP-family activator) and mtrY (a PadR-family regulator with dual activator and repressor functions).

-

Global regulators: These genes are located outside the biosynthetic gene cluster and respond to broader physiological and environmental signals, such as nutrient availability and cell density.

Signaling Pathways

The following diagram illustrates the general regulatory cascade controlling aureolic acid antibiotic biosynthesis in Streptomyces.

Caption: General regulatory cascade for this compound biosynthesis.

Conclusion

This compound remains a compound of significant interest due to its potent antitumor activity. A thorough understanding of its discovery, the producing organism Streptomyces plicatus, and its biosynthetic pathway is essential for future research and development. This technical guide provides a comprehensive overview of the current knowledge, offering detailed protocols and pathway diagrams to aid researchers in their efforts to harness the therapeutic potential of this remarkable natural product. Further research into the specific regulatory networks in S. plicatus and optimization of fermentation processes holds the key to improving production yields and potentially generating novel, more effective analogs of this compound.

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Increased heterologous production of the antitumoral polyketide mithramycin A by engineered Streptomyces lividans TK24 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]

Plicamycin: A Comprehensive Technical Guide on its Biochemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic produced by the bacterium Streptomyces plicatus.[1][2] Historically used in the treatment of testicular cancer and certain cases of hypercalcemia, its clinical application has been limited by its toxicity.[3][4] However, renewed interest in this compound and its analogs stems from its unique mechanism of action, primarily the inhibition of transcription factors crucial for tumor growth and survival.[5][6] This technical guide provides an in-depth overview of the biochemical and physical properties of this compound, detailed experimental protocols for its study, and a summary of its mechanism of action.

Physicochemical Properties

This compound is a yellow, crystalline powder.[7] It is an aureolic acid antibiotic with a complex polyketide structure.[8] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅₂H₇₆O₂₄ | [7] |

| Molecular Weight | 1085.15 g/mol | [7] |

| Melting Point | 180-183 °C | [7] |

| Appearance | Yellow, crystalline powder | [7] |

| Solubility | Soluble in lower alcohols, acetone, ethyl acetate, and water. Moderately soluble in chloroform. Slightly soluble in ether and benzene. Soluble in DMSO. | [1][7] |

| Stability | Hygroscopic, slowly decomposes in light, and decomposes in heat. Unstable in acidic solutions with a pH below 4. | [7][9] |

| Optical Rotation | [α]D²⁰ -51° (c = 0.4 in ethanol) | [10] |

Biochemical Properties and Mechanism of Action

This compound's primary mechanism of action is the inhibition of RNA synthesis.[2][11] This is achieved through a multi-step process involving direct interaction with DNA and subsequent interference with the transcriptional machinery.

DNA Binding

This compound binds to the minor groove of double-stranded DNA, showing a strong preference for GC-rich sequences.[1][8] This binding is dependent on the presence of divalent cations, such as Mg²⁺, which facilitate the formation of a this compound dimer that then interacts with the DNA.[12] The specific DNA recognition motif for this compound binding is considered to be X(G/C)(G/C)X, where X can be any base.[13] This interaction does not involve intercalation between the DNA bases.

Inhibition of RNA Polymerase and Transcription Factors

By binding to GC-rich regions in gene promoters, this compound physically obstructs the binding of essential transcription factors, most notably Specificity Protein 1 (Sp1).[8][14] Sp1 is a key regulator of numerous genes involved in cell growth, proliferation, and survival. By displacing Sp1 from its binding sites, this compound effectively downregulates the expression of these target genes.[5][15] This leads to the inhibition of DNA-dependent RNA polymerase activity and a subsequent decrease in overall RNA synthesis.[7][16]

The following diagram illustrates the mechanism of this compound-mediated inhibition of Sp1-dependent transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical and physical properties of this compound.

Determination of IC₅₀ (Half-maximal inhibitory concentration) using MTT Assay

This protocol outlines the determination of the concentration of this compound that inhibits 50% of cell viability in a given cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

DNA Binding Assay using UV-Visible Spectroscopy

This protocol describes how to assess the binding of this compound to DNA by observing changes in the UV-Visible absorption spectrum.

Materials:

-

This compound solution of known concentration

-

Calf Thymus DNA (ctDNA) stock solution

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in Tris-HCl buffer. Prepare a series of ctDNA solutions of varying concentrations in the same buffer.

-

Spectral Measurements:

-

Record the UV-Vis absorption spectrum of the this compound solution alone (typically in the range of 200-600 nm).

-

Titrate the this compound solution with increasing concentrations of ctDNA. After each addition of DNA, allow the solution to equilibrate and then record the UV-Vis spectrum.

-

-

Data Analysis:

-

Observe changes in the absorption spectrum of this compound upon addition of DNA. Binding is typically indicated by hypochromism (decrease in absorbance) and/or a bathochromic shift (red shift) in the wavelength of maximum absorbance.

-

The binding constant (Kₐ) can be calculated using the Benesi-Hildebrand equation or by fitting the absorbance data to a suitable binding model.

-

In Vitro RNA Polymerase Inhibition Assay

This protocol details a method to directly measure the inhibitory effect of this compound on RNA synthesis.

Materials:

-

HeLa cell nuclear extract (as a source of RNA polymerase II)

-

DNA template containing a promoter (e.g., a plasmid with a CMV promoter)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), including radiolabeled UTP (e.g., [α-³²P]UTP)

-

This compound at various concentrations

-

Transcription buffer

-

RNase inhibitor

-

Stop solution (containing EDTA and proteinase K)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, ribonucleotides (including the radiolabeled UTP), and RNase inhibitor.

-

This compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Initiation of Transcription: Add the HeLa cell nuclear extract to initiate the transcription reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Precipitation of RNA: Precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated RNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of RNA synthesis for each this compound concentration relative to the no-drug control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound inhibits the binding of a specific transcription factor (e.g., Sp1) to a target gene promoter in vivo.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment

-

Antibody specific for the transcription factor of interest (e.g., anti-Sp1)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the promoter of interest

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against the transcription factor of interest overnight.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

-

DNA Purification: Treat with proteinase K and purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific to the target gene promoter to quantify the amount of co-precipitated DNA.

-

Data Analysis: Compare the amount of amplified DNA from this compound-treated cells to that from vehicle-treated cells to determine the effect of this compound on transcription factor binding.

The following diagram provides a general workflow for the experimental analysis of this compound.

Conclusion

This compound remains a compound of significant interest due to its well-defined mechanism of action targeting DNA and transcription. Its ability to selectively inhibit the binding of transcription factors like Sp1 to GC-rich promoter regions provides a valuable tool for cancer research and a potential scaffold for the development of new, less toxic anticancer agents. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and its analogs, facilitating a deeper understanding of their therapeutic potential.

References

- 1. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. babraham.ac.uk [babraham.ac.uk]

- 7. 2.4. Cell cycle analysis [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dimerization and DNA recognition rules of mithramycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing drug-DNA interactions using super-resolution force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 14. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Plicamycin as an Inhibitor of RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicamycin, also known as mithramycin, is a potent antineoplastic antibiotic that exerts its therapeutic effects primarily through the inhibition of RNA synthesis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as a transcriptional inhibitor. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular pharmacology of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.

Introduction

This compound is an aureolic acid antibiotic produced by Streptomyces plicatus.[1] It has demonstrated clinical utility in the treatment of certain cancers, particularly testicular cancer, and in managing hypercalcemia associated with malignancy.[2][3] The primary mechanism underlying its cytotoxic and therapeutic effects is the potent inhibition of DNA-dependent RNA synthesis.[4] this compound achieves this by binding to the minor groove of GC-rich sequences in DNA, thereby preventing the initiation and elongation of transcription by RNA polymerase.[1][5] This targeted disruption of gene expression, particularly of genes with GC-rich promoters such as those regulated by the transcription factor Sp1, forms the basis of its antitumor activity.[5][6]

Mechanism of Action: Inhibition of RNA Synthesis

This compound's primary mode of action is the direct inhibition of RNA synthesis. This process can be broken down into the following key steps:

-

DNA Binding: this compound binds as a dimer to the minor groove of double-stranded DNA.[5] This binding is highly specific for GC-rich sequences.[5]

-

Displacement of Transcription Factors: The presence of the this compound-DNA complex sterically hinders the binding of essential transcription factors, most notably Sp1, to their cognate promoter regions.[5][7] Sp1 is a key regulator of numerous genes involved in cell growth, proliferation, and survival.

-

Inhibition of RNA Polymerase: By preventing the binding of transcription factors and potentially altering the DNA conformation, this compound effectively blocks the initiation of transcription by RNA polymerase II.[8][9] Some evidence also suggests that it may inhibit transcriptional elongation.[8]

This selective inhibition of the transcription of Sp1-regulated genes contributes significantly to this compound's anticancer effects.[10][11]

Signaling Pathway: this compound's Inhibition of Sp1-Mediated Transcription

Caption: this compound binds to GC-rich DNA, blocking Sp1 and inhibiting RNA synthesis.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effects of this compound on cancer cell lines are dose-dependent. The following tables summarize available quantitative data, including IC50 values for cell viability and effective concentrations for transcriptional inhibition.

Table 1: IC50 Values of this compound (Mithramycin) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |

| CHLA-10 | Ewing Sarcoma | 9.11 | 48-hour treatment |

| TC205 | Ewing Sarcoma | 4.32 | 48-hour treatment |

| PC-3 | Prostate Cancer | ~200 | 72-hour treatment with TRAIL |

| Panc-1 | Pancreatic Cancer | ~200 | 72-hour treatment with TRAIL |

| BT12 | Rhabdoid Tumor | ~25-100 | 48-hour treatment |

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Table 2: Effective Concentrations of this compound for Transcriptional Inhibition

| Target/Process | Cell Line/System | Effective Concentration | Duration of Treatment |

| RNA Synthesis Inhibition | HL-60 (Leukemia) | ≥ 4.6 x 10⁻⁷ M | 48 hours |

| Inhibition of Sp1 Binding | Neuronal Cells | 300 nM | 4 hours |

| Suppression of EWS-FLI1 Transcription | Ewing Sarcoma | 50-100 nM | 8-18 hours (sustained) |

| Inhibition of XIAP Gene Promoter | Caki (Renal Cancer) | Dose-dependent | Not specified |

| Inhibition of c-myc Expression | Murine Fibroblasts | Not specified | 24 hours |

Signaling Pathways Affected by this compound

Beyond its direct impact on transcription, this compound has been shown to modulate specific signaling pathways, notably inducing apoptosis.

Activation of the Fas Death Pathway

This compound can induce apoptosis in leukemic cells through the activation of the Fas death pathway. This process involves the clustering of the Fas receptor on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation, ultimately resulting in programmed cell death.

Signaling Pathway: this compound-Induced Fas-Mediated Apoptosis

Caption: this compound induces Fas receptor clustering, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the activity of this compound as an RNA synthesis inhibitor.

In Vitro RNA Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit RNA synthesis in a cell-free system.

Materials:

-

Linearized DNA template containing a promoter (e.g., for T7 or SP6 RNA polymerase)

-

RNA Polymerase (e.g., T7 or SP6)

-

Ribonucleotide Triphosphates (NTPs: ATP, CTP, GTP, UTP), including a radiolabeled NTP (e.g., [α-³²P]UTP)

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

RNase Inhibitor

-

This compound stock solution

-

Stop Solution (e.g., formamide with loading dyes)

-

Denaturing polyacrylamide gel

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare transcription reactions in microcentrifuge tubes on ice. A typical reaction mixture (20 µL) includes:

-

4 µL 5x Transcription Buffer

-

2 µL 100 mM DTT

-

1 µL RNase Inhibitor

-

1 µL DNA template (1 µg/µL)

-

2 µL NTP mix (without UTP)

-

1 µL [α-³²P]UTP

-

Variable amounts of this compound (and corresponding vehicle control)

-

Nuclease-free water to 19 µL

-

-

Initiate the reaction by adding 1 µL of RNA Polymerase.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA products using a phosphorimager or by autoradiography.

-

Quantify the band intensities to determine the extent of RNA synthesis inhibition at different this compound concentrations.

Chromatin Immunoprecipitation (ChIP) Assay for Sp1 Binding

This protocol determines the effect of this compound on the in vivo binding of the Sp1 transcription factor to its target gene promoters.

Materials:

-

Cultured cells (e.g., a cancer cell line known to express Sp1)

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

Sonicator

-

Anti-Sp1 antibody and isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

Reagents for DNA purification (e.g., phenol-chloroform or column-based kit)

-

Primers for qPCR targeting Sp1 binding sites on a known target gene promoter (e.g., c-myc) and a negative control region.

Procedure:

-

Treat cultured cells with this compound or vehicle control for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp by sonication.

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-Sp1 antibody or IgG control overnight with rotation.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by heating with Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of target promoter DNA in each sample using quantitative PCR (qPCR) with specific primers.

-

Analyze the data as a percentage of input DNA and compare the enrichment of the Sp1 target promoter between this compound-treated and control samples.

Luciferase Reporter Assay for Sp1-Dependent Transcription

This assay quantifies the effect of this compound on the transcriptional activity of an Sp1-driven promoter.

Materials:

-

Cultured cells

-

Luciferase reporter plasmid containing an Sp1-responsive promoter upstream of the luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (for normalization).

-

Transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Co-transfect the cells with the Sp1-responsive luciferase reporter plasmid and the control plasmid.

-

After transfection, treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for a sufficient period to allow for changes in transcription and protein expression (e.g., 24-48 hours).

-

Lyse the cells according to the reporter assay manufacturer's protocol.

-

Measure the firefly luciferase activity (from the Sp1 reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity in this compound-treated cells to that in control cells to determine the dose-dependent inhibition of Sp1-mediated transcription.

Experimental Workflow: Investigating this compound's Effect on Sp1-Mediated Transcription

Caption: A workflow for studying this compound's effects on Sp1 transcription.

Conclusion

This compound is a well-characterized inhibitor of RNA synthesis with a defined mechanism of action involving the binding to GC-rich DNA and the subsequent displacement of transcription factors like Sp1. This targeted inhibition of transcription underlies its potent antitumor activity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and related compounds. Understanding the intricate details of its molecular interactions and cellular effects is crucial for the rational design of novel therapeutic strategies targeting transcriptional dysregulation in cancer and other diseases.

References

- 1. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibition of rat liver nuclear RNA polymerase II by actinomycin D in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Plicamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic belonging to the aureolic acid group of polyketides.[1][2] Produced by several species of Streptomyces, including Streptomyces plicatus, Streptomyces argillaceus, and Streptomyces tanashiensis, it has garnered significant interest in the scientific community for its unique mechanism of action and potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. It also outlines detailed experimental protocols for its isolation, purification, and structural elucidation, and visualizes its primary signaling pathway and a relevant experimental workflow.

Molecular Structure and Chemical Formula

This compound is a complex glycoside antibiotic with a tricyclic aromatic aglycone attached to two oligosaccharide chains.[3] Its chemical formula is C₅₂H₇₆O₂₄ , and it has a molecular weight of approximately 1085.15 g/mol .[1][3][4][5][6][7][8][9]

The aglycone, known as chromomycinone, is a derivative of tetrahydroanthracene. The two sugar chains are attached to the aglycone at different positions. One chain consists of a disaccharide and a trisaccharide, which are composed of D-mycarose, D-olivose, and D-oliose. The precise stereochemistry of the molecule is crucial for its biological activity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅₂H₇₆O₂₄[1][3][5][6][7][8][9][10] |

| Molecular Weight | 1085.15 g/mol [1][3][4][5][6][7][8][9] |

| Appearance | Yellow crystalline solid[8][9][10] |

| Melting Point | 180-183 °C[1] |

| Optical Rotation | [α]D²⁰ -51° (c = 0.4 in ethanol)[1] |

| Solubility | Soluble in lower alcohols, acetone, ethyl acetate, water, and DMSO. Moderately soluble in chloroform. Slightly soluble in ether and benzene.[1][8][9][11][12] |

| CAS Number | 18378-89-7[5][8][9] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces plicatus

This protocol describes a general method for the isolation and purification of this compound from a culture of Streptomyces plicatus.

a. Fermentation:

-

Prepare a seed culture of Streptomyces plicatus in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28°C for 48 hours with shaking.

-

Inoculate a production medium with the seed culture. A typical production medium contains glucose, soybean meal, yeast extract, and mineral salts.

-

Incubate the production culture at 28°C for 7-10 days with continuous aeration and agitation.

b. Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, at a slightly acidic pH (e.g., pH 5.0).

-

Repeat the extraction process three times to ensure maximum recovery of this compound.

-

Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

c. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing pure this compound and concentrate to dryness.

-

Further purify the compound by recrystallization from a suitable solvent system (e.g., acetone-water) to obtain a yellow crystalline solid.

Structural Elucidation by Spectroscopy

a. Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).

-

Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive or negative ion mode.

-

Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This will confirm the elemental composition (C₅₂H₇₆O₂₄).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation. The fragmentation pattern will provide information about the structure of the aglycone and the sequence of the sugar residues in the oligosaccharide chains.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals. This provides initial information about the different types of protons present in the molecule.

-

Acquire a 1D ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

Perform two-dimensional (2D) NMR experiments to establish connectivity between atoms:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within a sugar ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the aglycone to the sugar moieties and for determining the sequence of the sugars.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the stereochemistry and the three-dimensional conformation of the molecule.[13][14]

-

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily by binding to the minor groove of GC-rich sequences in DNA.[4][8][9] This binding is stabilized by the presence of divalent cations like Mg²⁺. By occupying these GC-rich regions, this compound displaces the transcription factor Sp1 (Specificity Protein 1), which normally binds to these sites to regulate the expression of numerous genes involved in cell growth, proliferation, and survival.[4] The inhibition of Sp1 binding leads to the downregulation of its target genes, ultimately resulting in the suppression of tumor growth.

Caption: this compound's mechanism of Sp1 inhibition.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay

To experimentally verify the displacement of Sp1 from promoter regions by this compound, a Chromatin Immunoprecipitation (ChIP) assay can be performed. The following diagram illustrates a typical workflow for such an experiment.

Caption: Workflow for a ChIP assay.

Conclusion

This compound remains a molecule of significant interest due to its well-defined chemical structure and its targeted mechanism of action against the Sp1 transcription factor. This technical guide provides foundational knowledge for researchers and drug development professionals working with this compound. The detailed protocols and visual representations of its signaling pathway and experimental workflows are intended to facilitate further investigation into the therapeutic potential of this compound and its analogs.

References

- 1. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | Mechanism | Concentration [selleckchem.com]

- 5. melford.co.uk [melford.co.uk]

- 6. medkoo.com [medkoo.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. rpicorp.com [rpicorp.com]

- 9. rpicorp.com [rpicorp.com]

- 10. Mithracin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. reactivi.ro [reactivi.ro]

- 13. NMR and fluorometric characterization of mithramycin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR investigation of mithramycin A binding to d(ATGCAT)2: a comparative study with chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Plicamycin's Affinity for GC-Rich DNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism of Plicamycin, an antineoplastic antibiotic, to GC-rich regions of DNA. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the molecular interactions and resulting cellular signaling pathways.

Introduction

This compound, also known as Mithramycin, is a well-characterized aureolic acid antibiotic with potent antitumor activity.[1] Its primary mechanism of action involves the selective binding to the minor groove of GC-rich DNA sequences.[2][3] This interaction is dependent on the presence of divalent cations, such as Mg2+, and leads to the displacement of transcription factors, notably Sp1, from their promoter binding sites.[4][5] The consequence of this competitive binding is the inhibition of RNA synthesis and the downregulation of genes crucial for cancer cell proliferation, angiogenesis, and survival.[4][6] This guide delves into the specifics of this binding event, the experimental techniques used to characterize it, and the downstream cellular consequences.

Quantitative Analysis of this compound-DNA Binding

The interaction between this compound and DNA has been quantified using various biophysical techniques. The following tables summarize the key thermodynamic and binding affinity data for this compound (Mithramycin A) and its analogue, Mithramycin SK.

| Ligand | DNA Source | Method | Observed Binding Constant (Kobs) (M⁻¹) | Reference |

| This compound (MTA) | Salmon Testes DNA (42% GC) | UV thermal denaturation | 1.2 (±0.3) x 10⁵ | [7] |

| Mithramycin SK (MSK) | Salmon Testes DNA (42% GC) | UV thermal denaturation | 2.9 (±1.0) x 10⁴ | [7] |

| This compound (MTA) | Micrococcus lysodeikticus DNA (72% GC) | Competition Dialysis | Tighter binding than to Salmon Testes DNA | [7] |

| Mithramycin SK (MSK) | Micrococcus lysodeikticus DNA (72% GC) | Competition Dialysis | Tighter binding than to Salmon Testes DNA | [7] |

Table 1: Binding Affinity of this compound and its Analogue to DNA. This table presents the observed binding constants (Kobs) for this compound (Mithramycin A) and Mithramycin SK with DNA of varying GC content, as determined by UV thermal denaturation and competition dialysis.

| Ligand | DNA Source | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| This compound (MTA) | Salmon Testes DNA | UV thermal denaturation | -6.8 | +3.2 | +10.0 | [7] |

| Mithramycin SK (MSK) | Salmon Testes DNA | UV thermal denaturation | -6.0 | +2.8 | +8.8 | [7] |

Table 2: Thermodynamic Parameters of this compound-DNA Interaction at 25°C. This table outlines the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS) changes associated with the binding of this compound (Mithramycin A) and Mithramycin SK to Salmon Testes DNA. The positive enthalpy and large positive entropy values indicate that the binding is an entropically driven process.[7]

Experimental Protocols

The characterization of this compound's interaction with DNA relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

UV-Vis Titration Spectroscopy

This method is used to monitor the changes in the absorbance spectrum of this compound upon binding to DNA, allowing for the determination of binding affinity.

Protocol:

-

Preparation of Solutions: Prepare stock solutions of this compound and DNA in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl and 10 mM MgCl₂, pH 7.4). Determine the precise concentration of the DNA solution spectrophotometrically.

-

Titration: Place a known concentration of this compound in a quartz cuvette. Record the initial UV-Vis spectrum (typically 200-600 nm).

-

Data Acquisition: Incrementally add small aliquots of the DNA stock solution to the this compound solution. After each addition, allow the solution to equilibrate for a set time (e.g., 5 minutes) before recording the UV-Vis spectrum.

-

Data Analysis: Correct the absorbance readings for dilution. Plot the change in absorbance at a specific wavelength (where the change is maximal) as a function of the DNA concentration. Fit the data to a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (Kₐ).

DNase I Footprinting Assay

This technique identifies the specific DNA sequences where this compound binds and protects the DNA from cleavage by DNase I.

Protocol:

-

DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a promoter region containing GC-rich sequences) that is radioactively or fluorescently labeled at one end.

-

Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of this compound in a binding buffer containing Mg²⁺. Include a control reaction with no this compound.

-

DNase I Digestion: Add a limited amount of DNase I to each reaction and incubate for a short period to allow for partial DNA cleavage. The amount of DNase I and the incubation time should be optimized to achieve a ladder of fragments in the control lane.

-

Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA and a loading dye).

-

Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to DNA, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Prepare solutions of this compound and DNA in the same dialysis buffer to minimize heats of dilution. Degas the solutions before use.

-

Instrument Setup: Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small, sequential injections of the this compound solution into the DNA solution. The heat change associated with each injection is measured.

-

Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat released or absorbed. Plot the heat change per mole of injectant against the molar ratio of this compound to DNA. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualization of Molecular Interactions and Signaling Pathways

The binding of this compound to GC-rich DNA initiates a cascade of cellular events. The following diagrams, generated using the DOT language, illustrate these processes.

Figure 1: this compound-DNA Binding Mechanism. this compound forms a dimer that, in the presence of a magnesium ion (Mg²⁺), binds to the minor groove of GC-rich DNA sequences to form a stable ternary complex.

Figure 2: Experimental Workflow for Gene Expression Analysis. This diagram outlines the key steps in assessing the impact of this compound treatment on gene expression in cancer cells, from cell culture to the identification of affected signaling pathways.

Figure 3: this compound-Induced Signaling Pathways. this compound binding to GC-rich DNA displaces the Sp1 transcription factor, leading to decreased transcription of Sp1 target genes such as VEGF and c-myc, thereby inhibiting angiogenesis and cell proliferation. This compound also induces the expression of Fas Ligand, triggering the Fas-mediated apoptotic pathway.

Conclusion

This compound's selective binding to GC-rich DNA provides a powerful mechanism for modulating gene expression in cancer cells. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers investigating the therapeutic potential of this compound and its analogues. The visualization of the downstream signaling pathways highlights the multifaceted impact of this compound on key cellular processes, including angiogenesis, proliferation, and apoptosis. Further research into the specific DNA sequence preferences and the intricate details of the affected signaling networks will be crucial for the development of next-generation, targeted cancer therapies.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of Plicamycin: An In-depth Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals